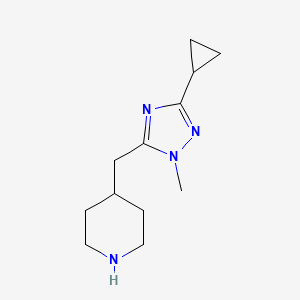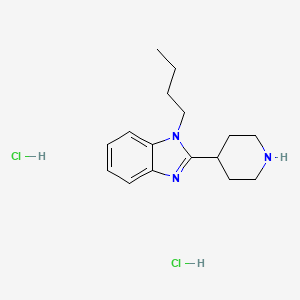
1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride is a heterocyclic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . The compound also contains a piperidine ring, which is a common structural motif in many pharmacologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of the protected piperazines with PhSH followed by selective intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzimidazole core or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various benzimidazole derivatives, while substitution reactions can introduce different functional groups onto the benzimidazole core.
Wissenschaftliche Forschungsanwendungen
1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets. The benzimidazole core can interact with biopolymers in the living system, allowing it to exert various biological effects . The piperidine ring may also contribute to its activity by enhancing its binding affinity to certain receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-butyl-2-(4-fluoro-phenyl)-1H-benzimidazole-5-carbonitrile: Exhibits antimicrobial activity similar to fluconazole.
2-substituted chiral piperazines: Synthesized via aza-Michael addition and show diverse biological activities.
Uniqueness
1-butyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride is unique due to its combination of a benzimidazole core and a piperidine ring, which may confer distinct biological activities and therapeutic potential .
Eigenschaften
Molekularformel |
C16H25Cl2N3 |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
1-butyl-2-piperidin-4-ylbenzimidazole;dihydrochloride |
InChI |
InChI=1S/C16H23N3.2ClH/c1-2-3-12-19-15-7-5-4-6-14(15)18-16(19)13-8-10-17-11-9-13;;/h4-7,13,17H,2-3,8-12H2,1H3;2*1H |
InChI-Schlüssel |
PYAXIVSANVEHHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CCNCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


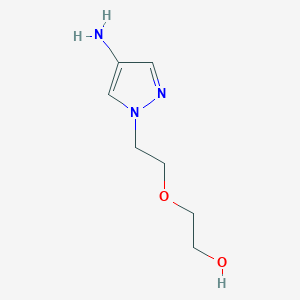
![2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione](/img/structure/B15303244.png)
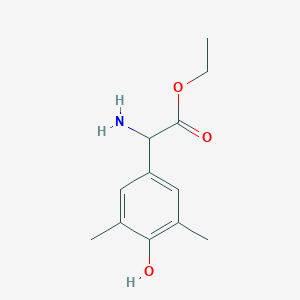


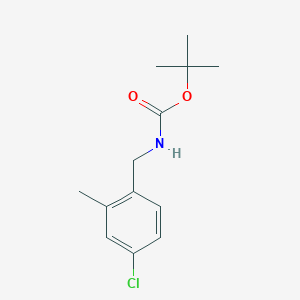
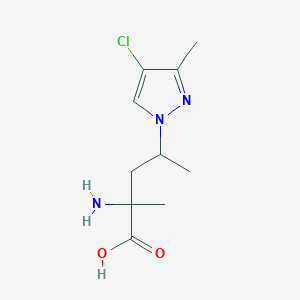
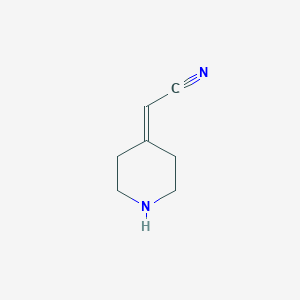
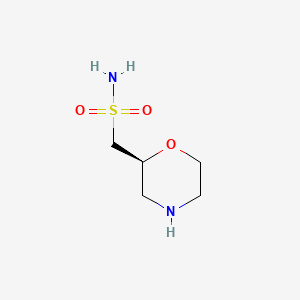
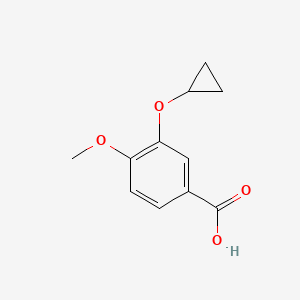
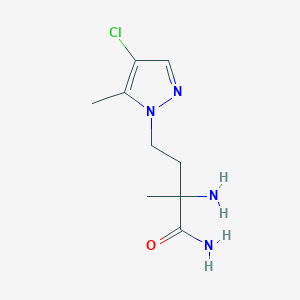
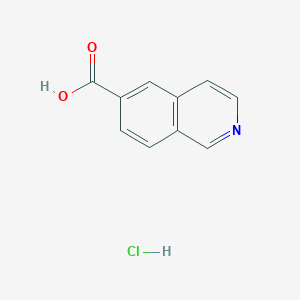
![1-(Benzo[d]isoxazol-6-yl)propan-2-amine](/img/structure/B15303329.png)
